6,8-Dihydroxyquinoline-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
6,8-dihydroxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-6-3-5-1-2-7(10(14)15)11-9(5)8(13)4-6/h1-4,12-13H,(H,14,15) |
InChI Key |
STUKVCCUAVPAKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)O)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Total Synthesis Approaches for 6,8 Dihydroxyquinoline 2 Carboxylic Acid
Retrosynthetic Analysis of 6,8-Dihydroxyquinoline-2-carboxylic acid
A retrosynthetic analysis of this compound suggests several plausible disconnection approaches, primarily based on well-established quinoline (B57606) ring-forming reactions. The most direct and convergent strategies involve disconnecting the pyridine (B92270) ring from the benzene (B151609) core.
Primary Disconnection (C-N and C-C bond cleavage):
A logical disconnection can be made via the Friedländer annulation , a powerful method for quinoline synthesis. This approach involves the reaction of a 2-aminobenzaldehyde (B1207257) derivative with a compound containing an α-methylene group adjacent to a carbonyl. For the target molecule, this translates to the disconnection into 2-amino-3,5-dihydroxybenzaldehyde (1) and pyruvic acid (2) . This is a highly convergent approach, as both precursors are relatively simple molecules.
Another viable retrosynthetic pathway is through the Doebner-von Miller reaction . This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. For this compound, this would involve disconnecting the molecule into 2,4-dihydroxyaniline (3) and a three-carbon electrophile equivalent that can form the C2-C3-C4 portion of the quinoline ring with the required carboxylic acid at C2.
A third approach could be envisioned through the Pfitzinger reaction , which involves the reaction of an isatin (B1672199) derivative with a carbonyl compound. In this case, the retrosynthesis would lead to 5,7-dihydroxyisatin (4) and a suitable two-carbon nucleophile.
Given the substitution pattern of the target molecule, the Friedländer approach using 2-amino-3,5-dihydroxybenzaldehyde and pyruvic acid appears to be the most straightforward and synthetically feasible on a laboratory scale.
Classical and Contemporary Synthetic Routes to this compound and its Precursors
While specific literature detailing the synthesis of this compound is limited, established methodologies for analogous compounds provide a strong basis for proposing effective synthetic routes.
The Friedländer synthesis stands out as a primary classical route. The key challenge in this approach is the synthesis of the precursor, 2-amino-3,5-dihydroxybenzaldehyde. A potential route to this intermediate could start from a commercially available dihydroxybenzoic acid, involving nitration, reduction, and functional group interconversion to introduce the aldehyde functionality. The subsequent condensation with pyruvic acid, typically catalyzed by an acid or base, would yield the desired quinoline ring system. ajchem-a.comresearchgate.net The reaction is generally carried out in a suitable solvent like ethanol (B145695) or acetic acid under reflux conditions. researchgate.net
Contemporary modifications of the Friedländer synthesis often employ microwave irradiation to accelerate the reaction and improve yields. google.com The use of various catalysts, including Lewis acids and solid-supported catalysts, has also been explored to enhance the efficiency and selectivity of the reaction under milder conditions. ajchem-a.com
The Doebner reaction , a three-component reaction between an aniline, an aldehyde, and pyruvic acid, offers another pathway. In this case, 2,4-dihydroxyaniline could be reacted with an appropriate aldehyde and pyruvic acid. chemicalbook.comprepchem.compatsnap.com This one-pot approach is attractive for its operational simplicity. Recent advancements in the Doebner reaction have focused on expanding its substrate scope, particularly for anilines with electron-donating groups, and improving yields through the use of various catalysts and reaction conditions. chemicalbook.comprepchem.com
A plausible contemporary route could involve a metal-catalyzed cyclization. For instance, a suitably substituted aniline and a propargyl alcohol derivative could undergo a transition-metal-catalyzed annulation to form the quinoline core. While not explicitly reported for this compound, such methods offer high efficiency and functional group tolerance.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Route | Key Precursors | Typical Conditions | Advantages | Challenges |
| Friedländer Synthesis | 2-amino-3,5-dihydroxybenzaldehyde, Pyruvic acid | Acid or base catalysis, Reflux in ethanol or acetic acid | High convergence, Well-established | Synthesis of the substituted aminobenzaldehyde can be multi-step and low-yielding. |
| Doebner Reaction | 2,4-dihydroxyaniline, Aldehyde, Pyruvic acid | One-pot, Acid catalysis | Operational simplicity, Readily available aniline precursor | Potential for side reactions, Yields can be variable depending on the substrates. |
| Pfitzinger Reaction | 5,7-dihydroxyisatin, Carbonyl compound | Base catalysis | Forms the carboxylic acid directly | Synthesis of the substituted isatin may be complex. |
Mechanistic Studies of Key Reaction Steps in the Synthesis of this compound
The mechanism of the proposed key reactions, such as the Friedländer and Doebner syntheses, has been extensively studied.
In the Friedländer synthesis , the reaction is believed to initiate with either an aldol (B89426) condensation between the enolate of pyruvic acid and 2-amino-3,5-dihydroxybenzaldehyde, followed by cyclization and dehydration, or the formation of a Schiff base between the amino group and the pyruvate (B1213749) keto group, followed by an intramolecular aldol-type condensation. ajchem-a.com The exact pathway can depend on the specific substrates and reaction conditions. The final step is an irreversible dehydration that drives the reaction to completion, forming the aromatic quinoline ring.
The Doebner reaction mechanism is thought to proceed through the initial formation of a Schiff base between the aniline (2,4-dihydroxyaniline) and the aldehyde. patsnap.com This is followed by the reaction with the enol of pyruvic acid. Subsequent cyclization onto the aromatic ring and dehydration lead to the formation of a dihydroquinoline intermediate, which is then oxidized to the final quinoline product. prepchem.com In some cases, the reaction can be a hydrogen-transfer process where another molecule of the imine acts as the hydrogen acceptor. chemicalbook.com
Optimization Strategies for Reaction Conditions and Yield Enhancement of this compound
Optimization of the synthesis of this compound would focus on several key parameters to maximize the yield and purity of the product.
For the Friedländer approach:
Catalyst: Screening of both acid (e.g., p-toluenesulfonic acid, hydrochloric acid) and base (e.g., potassium hydroxide, piperidine) catalysts would be crucial. The choice of catalyst can significantly influence the reaction rate and the formation of byproducts.
Solvent: The polarity of the solvent can affect the solubility of the reactants and the transition state energies. A range of solvents from polar protic (e.g., ethanol, water) to polar aprotic (e.g., DMF, DMSO) could be investigated.
Temperature and Reaction Time: Microwave-assisted heating has been shown to dramatically reduce reaction times and often improve yields in similar syntheses. google.com A systematic study of temperature profiles would be necessary to find the optimal balance between reaction rate and decomposition of the sensitive dihydroxy-substituted precursors.
For the Doebner reaction:
Lewis and Brønsted Acids: The use of various Lewis acids (e.g., Sc(OTf)₃, InCl₃) or stronger Brønsted acids could enhance the rate of the reaction, particularly with the electron-rich 2,4-dihydroxyaniline.
Stoichiometry of Reactants: Varying the molar ratios of the three components (aniline, aldehyde, and pyruvic acid) can be critical in minimizing side reactions and maximizing the yield of the desired quinoline.
Table 2: Potential Optimization Parameters
| Parameter | Range of Conditions to Investigate | Expected Outcome |
| Catalyst | p-TsOH, H₂SO₄, KOH, Piperidine, Sc(OTf)₃ | Increased reaction rate and yield. |
| Solvent | Ethanol, Acetic Acid, DMF, Water, Solvent-free | Improved solubility and reaction kinetics. |
| Temperature | Room temperature to 150 °C (conventional and microwave) | Faster reaction, but potential for degradation at higher temperatures. |
| Reactant Ratio | 1:1:1 to 1:1.5:1.5 (Aniline:Aldehyde:Pyruvic Acid) | Minimization of byproducts and maximization of product formation. |
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign processes.
Solvent-Free and Catalyst-Free Synthesis Protocols for this compound
Solvent-Free Synthesis: Several quinoline syntheses have been successfully performed under solvent-free conditions, often with microwave or ultrasound irradiation. For the synthesis of this compound, a solvent-free approach involving the neat mixture of the precursors (e.g., 2-amino-3,5-dihydroxybenzaldehyde and pyruvic acid) heated under controlled conditions could be explored. This would significantly reduce solvent waste and simplify product isolation. The use of a solid-supported catalyst in a solvent-free system can further enhance the green credentials of the process.
Catalyst-Free Synthesis: While challenging, catalyst-free protocols for quinoline synthesis have been reported, typically relying on high temperatures or microwave irradiation to provide the necessary activation energy. A catalyst-free Friedländer-type reaction between the proposed precursors could be attempted under high-temperature microwave conditions. However, the thermal stability of the dihydroxy-substituted reactants would be a critical factor.
Atom Economy and Waste Minimization in this compound Synthesis
Atom Economy: The atom economy of a synthetic route is a measure of how many atoms of the reactants are incorporated into the final product. The Friedländer synthesis, in principle, has a high atom economy, as the only byproduct is water. The Doebner reaction also has the potential for high atom economy, though it can be more complex to balance.
To maximize atom economy, it is crucial to select synthetic routes that are addition or condensation reactions with minimal byproduct formation. The proposed Friedländer and Doebner routes are inherently more atom-economical than multi-step syntheses involving protecting groups or stoichiometric reagents that are not incorporated into the final product.
Waste Minimization: Waste minimization can be achieved through several strategies:
Catalytic Reactions: Using catalytic amounts of reagents instead of stoichiometric ones is a cornerstone of green chemistry.
Solvent Reduction: As discussed, employing solvent-free conditions or using recyclable and benign solvents like water or ethanol can drastically reduce waste.
One-Pot Reactions: Multi-component reactions like the Doebner synthesis are advantageous as they reduce the number of workup and purification steps, thereby minimizing solvent usage and waste generation.
Renewable Feedstocks: While not immediately applicable to the proposed precursors, future research could explore the synthesis of the starting materials from renewable bio-based sources.
By carefully selecting the synthetic strategy and optimizing the reaction conditions with green chemistry principles in mind, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.
Chemoenzymatic and Biocatalytic Routes towards this compound or its Analogues
The integration of biological catalysts, such as enzymes or whole-cell systems, into synthetic pathways offers significant advantages, including high selectivity (chemo-, regio-, and stereo-selectivity), mild reaction conditions, and reduced environmental impact. While specific biocatalytic routes to this compound are not extensively documented, the synthesis of its analogues and the enzymatic toolbox available for quinoline chemistry provide a strong foundation for developing such pathways.
Biosynthesis of Analogues as a Blueprint: The biosynthesis of the closely related compound, 8-hydroxyquinoline-2-carboxylic acid, has been identified in the gut of lepidopteran larvae. acs.org This natural product is derived from the tryptophan metabolic pathway via intermediates like kynurenine (B1673888) and 3-hydroxykynurenine. acs.org This biosynthetic pathway confirms that organisms possess the enzymatic machinery to hydroxylate the quinoline core, providing a model for potential biocatalytic strategies. The key steps involve enzymes capable of aromatic hydroxylation and subsequent cyclization, which could potentially be engineered or screened for activity on different substrates to produce di-hydroxylated analogues.
Enzymatic Approaches to Quinoline Synthesis and Modification: Research into the chemoenzymatic synthesis of quinolines has revealed several promising enzymatic transformations. For instance, monoamine oxidase (MAO-N) enzymes have been effectively used to catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. acs.orgnorthumbria.ac.uk This approach is noted for its mild conditions and sustainability. acs.orgresearchgate.net Furthermore, horseradish peroxidase (HRP) has been employed in reactions to form quinolone structures. northumbria.ac.uk
For the specific synthesis of this compound, a hypothetical chemoenzymatic route could involve several key enzymatic steps:
Biocatalytic Hydroxylation: An engineered hydroxylase or a promiscuous enzyme could be used to introduce the hydroxyl groups at the C6 and C8 positions of a quinoline-2-carboxylic acid precursor.
Aldehyde to Carboxylic Acid Conversion: A highly efficient and chemoselective biocatalytic method involves the use of aldehyde dehydrogenases (ALDHs) to oxidize the corresponding aldehyde (6,8-dihydroxyquinoline-2-carbaldehyde) to the final carboxylic acid. This method operates under mild conditions (pH 8.5, 40 °C) and shows broad substrate applicability with perfect chemoselectivity, leaving other functional groups like hydroxyls untouched. nih.gov
The following table outlines potential enzymatic reactions that could be harnessed in a chemoenzymatic strategy.
| Reaction Step | Enzyme Class | Substrate | Product | Potential Advantages |
| Aromatic Hydroxylation | Monooxygenase / Hydroxylase | Quinoline-2-carboxylic acid | 6-Hydroxy or 8-Hydroxyquinoline-2-carboxylic acid | High regioselectivity under mild conditions. |
| Dihydroxylation | Engineered Hydroxylase | 6- or 8-Hydroxyquinoline-2-carboxylic acid | This compound | Direct installation of second hydroxyl group. |
| Aldehyde Oxidation | Aldehyde Dehydrogenase (ALDH) | 6,8-Dihydroxyquinoline-2-carbaldehyde | This compound | Excellent chemoselectivity, avoids harsh oxidants. nih.gov |
| Ring Formation | Monoamine Oxidase (MAO-N) | Substituted 1,2,3,4-Tetrahydroquinoline | Substituted Quinoline | Sustainable oxidative aromatization. acs.orgnorthumbria.ac.uk |
Solid-Phase Synthesis and Combinatorial Approaches for this compound Derivatives
Solid-phase synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds, facilitating drug discovery and materials science research. rsc.org These techniques are particularly well-suited for constructing derivatives of a core scaffold like this compound. By anchoring a starting material to a solid support (resin), reagents can be added in excess to drive reactions to completion, and purification is simplified to washing the resin.
Adaptable Chemical Reactions: Classic multicomponent reactions for quinoline synthesis, such as the Doebner and Pfitzinger reactions, are highly amenable to solid-phase and combinatorial formats. nih.govresearchgate.netwikipedia.org
The Doebner Reaction: This three-component reaction involves an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. nih.govwikipedia.org It has been successfully adapted for various anilines, including those with electron-withdrawing groups, and can be performed on a large scale. acs.orgnih.gov
The Pfitzinger Reaction: This reaction condenses an isatin with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. researchgate.netwikipedia.org It has been used to generate 2,4-disubstituted quinoline analogues, and strategies have been developed to introduce further diversity via subsequent cross-coupling reactions. nih.gov
Hypothetical Combinatorial Library Synthesis: A combinatorial library of this compound derivatives could be constructed using a solid-phase approach based on the Doebner reaction.
Resin Functionalization: A suitable resin (e.g., Wang or Rink amide resin) is functionalized with a protected 3,5-dihydroxyaniline. The hydroxyl groups would be protected with a stable protecting group (e.g., tert-butyldimethylsilyl, TBDMS) to prevent side reactions.
Combinatorial Reaction: The resin-bound aniline is then subjected to the Doebner reaction conditions. A diverse library of aldehydes (R-CHO) would be added to different wells or reaction vessels, along with pyruvic acid. This step constructs the substituted quinoline ring system on the solid support.
Cleavage and Deprotection: The final compounds are cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA). This step would simultaneously remove the protecting groups from the hydroxyl functions, yielding the desired library of this compound derivatives with diversity at the 4-position.
The structure of the resulting combinatorial library is illustrated in the table below.
| Starting Resin | Aldehyde Input (R-CHO) | Resulting Product (Post-Cleavage) |
| Resin-Bound 3,5-Dihydroxyaniline | Benzaldehyde | 6,8-Dihydroxy-4-phenylquinoline-2-carboxylic acid |
| Resin-Bound 3,5-Dihydroxyaniline | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-6,8-dihydroxyquinoline-2-carboxylic acid |
| Resin-Bound 3,5-Dihydroxyaniline | 2-Naphthaldehyde | 6,8-Dihydroxy-4-(naphthalen-2-yl)quinoline-2-carboxylic acid |
| Resin-Bound 3,5-Dihydroxyaniline | Thiophene-2-carbaldehyde | 6,8-Dihydroxy-4-(thiophen-2-yl)quinoline-2-carboxylic acid |
| Resin-Bound 3,5-Dihydroxyaniline | Cyclohexanecarboxaldehyde | 4-Cyclohexyl-6,8-dihydroxyquinoline-2-carboxylic acid |
This high-throughput strategy enables the synthesis of thousands of distinct analogues, which can then be screened for various biological or material properties, significantly accelerating the discovery process. scispace.com
Comprehensive Spectroscopic and Structural Elucidation of 6,8 Dihydroxyquinoline 2 Carboxylic Acid and Its Adducts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis of 6,8-Dihydroxyquinoline-2-carboxylic acid
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the conformational and tautomeric equilibria in solution. For a molecule like this compound, NMR is crucial for understanding the interplay between its various functional groups.
The presence of hydroxyl, carboxyl, and quinoline (B57606) nitrogen functionalities raises the possibility of tautomerism. Specifically, proton transfer from the carboxylic acid to the quinoline nitrogen can lead to a zwitterionic tautomer. Solution NMR studies on related hydroxyquinoline carboxylic acids have shown evidence of dynamic exchange between the neutral and zwitterionic forms, particularly in polar solvents like DMSO. researchgate.nethmdb.ca The equilibrium between these forms can be probed by observing the chemical shifts of the nitrogen atom and the carbons in its vicinity.
Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments of this compound
While one-dimensional (1D) NMR provides initial information, multi-dimensional NMR techniques are indispensable for unambiguous structural assignment, especially for complex aromatic systems.
2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be instrumental in assigning the protons on the quinoline ring system by identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This allows for the direct assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the hydroxyl protons to the neighboring carbons would confirm their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which helps in determining the three-dimensional structure and conformation of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl H | 10.0 - 13.0 (broad) | - |
| Hydroxyl H | 9.0 - 11.0 (broad) | - |
| Aromatic H | 6.5 - 8.5 | 100 - 150 |
| Carboxyl C | 165 - 175 | - |
| Aromatic C-OH | 150 - 160 | - |
| Other Aromatic C | 100 - 140 | - |
Note: These are predicted ranges based on general values for carboxylic acids and hydroxyquinolines. Actual values may vary.
Solid-State NMR Characterization of Polymorphs and Crystalline Forms of this compound
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. It is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties.
For hydroxyquinoline carboxylic acids, ssNMR has been used to confirm the presence of zwitterionic species in the solid state. researchgate.nethmdb.ca The ¹³C and ¹⁵N chemical shifts are sensitive to the tautomeric form and the intermolecular interactions, such as hydrogen bonding, present in the crystal lattice. By comparing the ssNMR spectra of different crystalline forms, one can identify and characterize polymorphs of this compound.
Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Crystal Packing of this compound
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
While a crystal structure for this compound is not available in the Cambridge Structural Database, the crystal structure of the related quinoline-2-carboxylic acid reveals the presence of both neutral and zwitterionic tautomers co-existing in the crystal, held together by hydrogen bonds. sigmaaldrich.com A similar analysis for this compound would be expected to reveal detailed information about its molecular geometry and the dominant tautomeric form in the solid state.
Hydrogen Bonding Networks and Intermolecular Interactions in this compound Crystals
The presence of hydroxyl and carboxylic acid groups in this compound makes it an excellent candidate for forming extensive hydrogen bonding networks. These interactions play a crucial role in determining the crystal packing.
In the crystal structure of related hydroxyquinoline derivatives, various intermolecular hydrogen bonds such as O-H···N and O-H···O have been observed. bldpharm.com For this compound, one can anticipate strong hydrogen bonds between the carboxylic acid protons and the nitrogen of the quinoline ring or the carbonyl oxygen of an adjacent molecule. The hydroxyl groups can also act as both hydrogen bond donors and acceptors. These interactions would likely lead to the formation of complex 2D or 3D supramolecular architectures. Theoretical studies on 8-hydroxyquinoline (B1678124) derivatives have shown that intramolecular hydrogen bonding and π-π stacking interactions also play a significant role in their supramolecular structures. spectroscopyonline.com
Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound
| Donor | Acceptor | Type of Interaction |
| Carboxyl O-H | Quinoline N | Intermolecular |
| Carboxyl O-H | Carbonyl O | Intermolecular |
| Hydroxyl O-H | Carbonyl O | Intermolecular |
| Hydroxyl O-H | Hydroxyl O | Intermolecular |
| Hydroxyl O-H | Quinoline N | Intermolecular |
| Quinoline C-H | Carbonyl O | Intermolecular |
Co-crystallization Studies of this compound with Guest Molecules
Co-crystallization is a technique used to design new crystalline solids with modified physical properties by combining a target molecule with a suitable guest molecule (co-former). The selection of co-formers is often based on their ability to form complementary hydrogen bonds.
Studies on the co-crystallization of cyclic imides with hydroxybenzoic acids have demonstrated the formation of co-crystals driven by hydroxyl group interactions. wikipedia.org Given its hydrogen bonding capabilities, this compound could be co-crystallized with a variety of guest molecules, such as other carboxylic acids, amides, or pyridines. These studies could lead to the formation of new solid forms with altered properties. For example, co-crystallization of a related 4-quinoline carboxylic acid with another molecule led to a novel water-mediated hydrogen bond interaction. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Modalities and Molecular Vibrations of this compound
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.
FT-IR Spectroscopy: In the FT-IR spectrum of a carboxylic acid, the most characteristic absorption is the broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com The C=O stretching vibration of the carboxylic acid group gives rise to an intense band between 1760 and 1690 cm⁻¹. orgchemboulder.com The C-O stretching and O-H bending vibrations are also observable. orgchemboulder.com For this compound, additional bands corresponding to the aromatic C-H stretching and the vibrations of the quinoline ring would be present. The FT-IR spectra of quinoline derivatives have been studied, and characteristic bands for the ring vibrations have been assigned. nih.gov
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for studying non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the quinoline moiety are expected to give strong signals in the Raman spectrum. Studies on quinoline derivatives have provided detailed assignments of their Raman active modes. sigmaaldrich.comchemicalbook.com
Analysis of the FT-IR and Raman spectra of 8-hydroxyquinoline-2-carboxylic acid has indicated the presence of multiple tautomers. sigmaaldrich.com A similar detailed analysis of the vibrational spectra of this compound, supported by theoretical calculations, would be necessary for a complete assignment of its vibrational modes and to study its tautomeric behavior.
Table 3: Characteristic Vibrational Frequencies for this compound (based on analogous compounds)
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (Carboxyl) | 3300-2500 (broad) | Weak |
| O-H Stretch (Phenolic) | 3500-3200 (broad) | Weak |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |
| C=O Stretch (Carboxyl) | 1760-1690 (strong) | 1760-1690 (medium) |
| C=C/C=N Stretch (Ring) | 1650-1450 | 1650-1450 (strong) |
| C-O Stretch (Carboxyl) | 1320-1210 | Medium |
| O-H Bend (Carboxyl) | 1440-1395 | Medium |
| Ring Breathing | - | Strong (around 800) |
Note: These are general ranges and the exact positions and intensities of the bands will depend on the specific molecular environment and intermolecular interactions.
High-Resolution Mass Spectrometry and Fragmentation Pathways of this compound
High-resolution mass spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. For this compound, with a chemical formula of C₁₀H₇NO₄, the expected monoisotopic mass is 205.0375 g/mol . HRMS analysis, typically using techniques like electrospray ionization (ESI), would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
While specific experimental HRMS data for this compound is not extensively documented in publicly available literature, the fragmentation pathways can be predicted based on the known behavior of related quinoline and carboxylic acid compounds. The fragmentation of the molecular ion ([M+H]⁺ or [M-H]⁻) would provide valuable structural information.
Predicted Fragmentation Pathways:
The fragmentation of quinoline derivatives in mass spectrometry is influenced by the positions of the substituents on the quinoline core. For this compound, the primary fragmentation events are expected to involve the carboxylic acid and hydroxyl groups.
Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da), which would result in a prominent fragment ion.
Loss of CO: Subsequent or alternative fragmentation could involve the loss of carbon monoxide (28 Da).
Water Loss: The presence of hydroxyl groups suggests the potential for the neutral loss of one or more water molecules (18 Da).
Ring Fission: At higher collision energies, fragmentation of the quinoline ring system itself would be expected.
Interactive Data Table: Predicted HRMS Fragments for this compound
| Fragment | Formula | Predicted m/z (monoisotopic) | Description |
| [M+H]⁺ | C₁₀H₈NO₄⁺ | 206.0448 | Protonated molecular ion |
| [M-H]⁻ | C₁₀H₆NO₄⁻ | 204.0297 | Deprotonated molecular ion |
| [M-H₂O-H]⁻ | C₁₀H₄NO₃⁻ | 186.0191 | Loss of water from the deprotonated molecule |
| [M-CO₂-H]⁻ | C₉H₆NO₂⁻ | 160.0398 | Loss of carbon dioxide from the deprotonated molecule |
Note: The m/z values are predicted and may vary slightly in experimental conditions.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties of this compound
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule. The UV-Vis absorption and fluorescence spectra of this compound are determined by the π-electron system of the quinoline core and the influence of the hydroxyl and carboxylic acid substituents.
UV-Vis Absorption Spectroscopy
The UV-Vis spectrum of quinoline derivatives typically displays multiple absorption bands corresponding to π→π* and n→π* electronic transitions. For 8-hydroxyquinoline, absorption peaks are observed around 234 nm and 308 nm, which are attributed to π→π* and n→π* transitions within the quinoline ring. researchgate.net The presence of an additional hydroxyl group and a carboxylic acid group in this compound would be expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the electron-donating effects of the hydroxyl groups. The exact position of the absorption maxima would also be sensitive to the pH of the solution, as the protonation state of the hydroxyl and carboxylic acid groups alters the electronic distribution in the molecule. researchgate.net
Fluorescence Spectroscopy
8-hydroxyquinoline itself is known to be a weak fluorophore in many solvents due to efficient non-radiative decay pathways. rsc.org However, its derivatives and metal complexes can exhibit strong fluorescence. rsc.orgnih.govuci.edu The fluorescence properties of this compound are expected to be influenced by factors such as solvent polarity and pH.
Upon excitation at an appropriate wavelength (determined from the UV-Vis absorption spectrum), the molecule would be promoted to an excited electronic state. The subsequent relaxation to the ground state can occur via the emission of a photon (fluorescence). The fluorescence emission spectrum would typically be a mirror image of the lowest energy absorption band. The introduction of the second hydroxyl group at the 6-position may enhance the fluorescence quantum yield compared to 8-hydroxyquinoline by providing additional electronic stabilization. The carboxylic acid group at the 2-position can influence the excited-state dynamics and potentially lead to different emission characteristics. beilstein-journals.org
Interactive Data Table: Expected Spectroscopic Properties of this compound
| Spectroscopic Technique | Parameter | Expected Observation | Influencing Factors |
| UV-Vis Absorption | λmax (π→π) | ~240-260 nm | Solvent, pH |
| UV-Vis Absorption | λmax (n→π) | ~310-340 nm | Solvent, pH |
| Fluorescence | Excitation λmax | Corresponds to absorption maxima | Solvent, pH |
| Fluorescence | Emission λmax | Red-shifted from absorption | Solvent, pH, temperature |
Note: The spectral data are estimations based on related compounds and are subject to experimental verification.
Computational Chemistry and Advanced Theoretical Investigations of 6,8 Dihydroxyquinoline 2 Carboxylic Acid
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Molecular Orbitals, and Energetics of 6,8-Dihydroxyquinoline-2-carboxylic acid
Prediction of Reactivity Sites and Fukui Functions in this compound
To identify the most reactive sites within the this compound molecule, computational chemists employ reactivity descriptors derived from DFT. Fukui functions are particularly useful in this regard, as they indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, and radical attack. The analysis of the electrostatic potential (ESP) map further complements this by visualizing the charge distribution and highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are prone to electrophilic and nucleophilic attacks, respectively. These theoretical tools are crucial for understanding the molecule's interaction with other chemical species and for predicting its role in chemical reactions. researchgate.net
Thermochemical Properties and Stability Analysis of this compound Isomers
Computational methods are also employed to investigate the thermochemical properties and relative stabilities of different isomers of this compound. By calculating properties such as the standard enthalpy of formation (ΔfH298°), entropy (S298°), and heat capacity (Cp(T)), researchers can assess the thermodynamic stability of various structural arrangements. nih.gov For instance, the relative stability of tautomers, which are isomers that differ in the position of a proton, can be determined by comparing their calculated energies. chemrxiv.org This is particularly relevant for hydroxyquinolines, which can exist in different tautomeric forms. These calculations are vital for understanding the equilibrium between different isomers and for predicting the most stable form under specific conditions. nih.govchemrxiv.org
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics of this compound
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of this compound over time. mdpi.comdntb.gov.ua By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, providing insights into the molecule's flexibility, vibrational modes, and the accessibility of different conformations. youtube.com These simulations are crucial for understanding how the molecule behaves in different environments, such as in solution, and for identifying the most populated and energetically favorable conformations. The choice of force field, which is a set of parameters that describes the potential energy of the system, is a critical aspect of MD simulations. mdpi.com
Docking Studies and In Silico Screening of this compound for Potential Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific target, such as a protein or enzyme. nih.govresearchgate.net This method is instrumental in in silico screening, where large libraries of compounds are virtually tested for their potential to interact with a biological target. nih.govbiointerfaceresearch.com For this compound, docking studies can identify potential binding sites on various proteins, predict the binding affinity, and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov These studies are invaluable in the early stages of drug discovery for identifying potential therapeutic targets and for designing new analogs with improved binding properties. nih.gov
Spectroscopic Simulations (NMR, IR, UV-Vis) and Validation with Experimental Data for this compound
Computational methods can simulate various spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. eurjchem.commdpi.com Theoretical calculations of NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR), and electronic transitions (UV-Vis) can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental spectra. researchgate.neteurjchem.com For example, DFT calculations can help assign specific vibrational modes in an IR spectrum or predict the wavelengths of maximum absorption in a UV-Vis spectrum. researchgate.net This synergy between theoretical and experimental spectroscopy provides a more comprehensive understanding of the molecule's structure and electronic properties.
QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Analogs (Focus on theoretical models, not specific bioactivity values)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For analogs of this compound, QSAR models can be developed using a variety of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. mdpi.com These models, often built using statistical methods like multiple linear regression or machine learning algorithms, can predict the activity of new, unsynthesized analogs. nih.govresearchgate.net The focus of theoretical QSAR models is on identifying the key structural features that influence activity, thereby guiding the design of more potent and selective compounds. researchgate.net
Reactivity Profiles and Derivatization Chemistry of 6,8 Dihydroxyquinoline 2 Carboxylic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring of 6,8-Dihydroxyquinoline-2-carboxylic acid
The quinoline ring system of this compound is a tale of two electronically distinct, fused rings. The pyridine (B92270) ring possesses electron-deficient characteristics, while the benzene (B151609) ring, substituted with two powerful electron-donating hydroxyl groups, is electron-rich. nih.gov This electronic dichotomy governs the regioselectivity of substitution reactions.
The two hydroxyl groups at positions 6 and 8 are strongly activating ortho-, para-directing groups. They significantly increase the electron density of the carbocyclic ring, making it highly susceptible to electrophilic aromatic substitution. Electrophiles will preferentially attack the positions ortho and para to both hydroxyl groups. Specifically, the C5 and C7 positions are activated. This is analogous to the chlorination of 8-hydroxyquinoline (B1678124) using N-chlorosuccinimide (NCS) under acidic conditions, which yields the 5,7-dichloro derivative. nih.gov Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur at the C5 and C7 positions of the this compound ring.
Conversely, nucleophilic aromatic substitution on the quinoline ring is generally challenging. While the pyridine part of quinoline is inherently electron-deficient and can undergo nucleophilic attack under harsh conditions, the presence of the electron-donating hydroxyl groups on the benzenoid ring deactivates the entire ring system towards nucleophiles. Such reactions would likely require extreme conditions or the presence of a strongly electron-withdrawing group and a good leaving group, which are absent in the parent molecule.
Functional Group Transformations of the Carboxylic Acid Moiety of this compound
The carboxylic acid group at the C2 position is a key site for derivatization, allowing for the synthesis of a wide array of functional analogs through reactions like esterification, amidation, and decarboxylation.
Esterification and Amidation Reactions of this compound
The conversion of the carboxylic acid to esters and amides is a fundamental transformation. iajpr.com These reactions typically proceed via nucleophilic acyl substitution, where the hydroxyl of the carboxylic acid is replaced by an alkoxy (-OR) or amino (-NRR') group. masterorganicchemistry.comyoutube.com
Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This is a reversible equilibrium-driven process, and the use of excess alcohol or the removal of water as it forms can drive the reaction to completion. masterorganicchemistry.comchemguide.co.uk
Amidation: Direct reaction of a carboxylic acid with an amine is often difficult because the basic amine deprotonates the acidic carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org To overcome this, the carboxylic acid must first be "activated." This can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine. libretexts.org A relevant example is the synthesis of 8-hydroxyquinoline-2-carboxanilides, where 8-hydroxyquinoline-2-carboxylic acid is activated with phosphorus trichloride (B1173362) (PCl₃) before condensation with a substituted aniline (B41778). nih.gov
A critical consideration for both esterification and amidation of this compound is the potential for side reactions involving the two phenolic hydroxyl groups. These groups are nucleophilic and can compete with the desired alcohol or amine, leading to the formation of undesired ester or amide linkages at the C6 and C8 positions. To ensure selective transformation of the carboxylic acid, the hydroxyl groups may require protection, for example, as acetyl esters, which can be removed after the desired reaction is complete. nih.gov
| Transformation | Reagents & Conditions | Notes | Reference |
|---|---|---|---|
| Esterification | Alcohol (R-OH) in excess, concentrated H₂SO₄ or TsOH, heat. | Reversible, equilibrium-driven reaction (Fischer Esterification). | masterorganicchemistry.com, masterorganicchemistry.com |
| Amidation (via coupling agent) | Amine (R-NH₂), Dicyclohexylcarbodiimide (DCC). | Forms a stable dicyclohexylurea byproduct. Avoids harsh conditions. | libretexts.org |
| Amidation (via activated acid) | 1. Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂) 2. Amine (R-NH₂) | Activation of the carboxylic acid is required for the reaction to proceed efficiently. | nih.gov |
Decarboxylation Pathways of this compound
Decarboxylation is the removal of the carboxyl group, releasing it as carbon dioxide (CO₂). While simple carboxylic acids are generally stable to heat, decarboxylation can occur under certain conditions, particularly if the resulting intermediate is stabilized. masterorganicchemistry.com For aromatic carboxylic acids, this reaction is often difficult and requires high temperatures.
However, the structure of this compound presents possibilities for facilitated decarboxylation. The presence of a hydroxyl group at the C8 position, peri to the carboxylic acid, could potentially stabilize the transition state through intramolecular hydrogen bonding or by forming a chelated intermediate, thereby lowering the activation energy for CO₂ loss. Furthermore, enzymatic pathways for the decarboxylation of related compounds exist. For instance, 6-hydroxyquinolinate decarboxylase is an enzyme that specifically catalyzes the non-oxidative decarboxylation of 6-hydroxyquinolinic acid. researchgate.net This suggests that biological or biomimetic systems could effect the decarboxylation of this compound under mild conditions.
Reactions Involving the Hydroxyl Groups of this compound
The phenolic hydroxyl groups at C6 and C8 are significant sites of reactivity, participating in etherification, esterification, and redox reactions.
Etherification and Esterification of Hydroxyl Groups
The acidic protons of the phenolic hydroxyl groups can be removed by a base to form phenoxide anions. These anions are potent nucleophiles and can react with electrophiles to form ethers and esters.
Etherification: In the Williamson ether synthesis, a phenoxide is reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether. This reaction would proceed readily for this compound after treatment with a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the di-phenoxide.
Esterification: The hydroxyl groups can be acylated to form esters using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. mdpi.com This reaction is often used to install protecting groups on phenols during a multi-step synthesis. For example, in the synthesis of amides of the related compound 5,6-dihydroxyindole-2-carboxylic acid (DHICA), the hydroxyl groups are first protected as acetates before the amidation step. nih.gov
| Transformation | Reagent Type | Examples | Reference |
|---|---|---|---|
| Etherification | Base + Alkyl Halide | K₂CO₃, CH₃I (for methylation) | General Knowledge |
| Esterification | Base + Acylating Agent | Pyridine, Acetic Anhydride or Benzoyl Chloride | mdpi.com |
Redox Chemistry of the Hydroxyl Groups
The 6,8-dihydroxy substitution pattern on the quinoline ring is analogous to a hydroquinone (B1673460). Hydroquinones are known to be excellent reducing agents, readily undergoing oxidation to the corresponding quinones. This redox chemistry is a defining characteristic of the molecule.
The two hydroxyl groups can be oxidized to carbonyl groups, transforming the benzenoid ring into a quinone-like structure. This would result in the formation of 6,8-dioxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid . This type of transformation is well-documented for similar structures. For instance, 5,6-dihydroxyindole-2-carboxylic acid (DHICA) is oxidized by the enzyme tyrosinase to the corresponding indole-5,6-quinone-2-carboxylic acid as a key step in melanin (B1238610) biosynthesis. nih.gov The existence of related oxidized quinoline structures, such as 5,8-dihydro-4,6-dihydroxy-5,8-dioxo-2-quinolinecarboxylic acid, further supports the feasibility of this redox transformation. chemicalbook.com This oxidation can be achieved using various chemical oxidizing agents or potentially through enzymatic catalysis. The process is often reversible, with the quinone being reducible back to the hydroquinone form.
Cycloaddition and Other Pericyclic Reactions Involving the Quinoline System of this compound
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of reactions in organic chemistry. wikipedia.orgnumberanalytics.com Among these, cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of complex cyclic molecules. nih.gov The quinoline system, containing a conjugated diene within its structure, has the potential to participate in such reactions.
The feasibility of a Diels-Alder reaction involving a quinoline derivative depends on the electronic properties of both the diene and the dienophile. acs.org In the case of this compound, the benzene part of the quinoline ring can be considered a potential diene. The reactivity of this diene is significantly influenced by the substituents. The two hydroxyl groups at positions 6 and 8 are strong electron-donating groups, which increase the electron density of the benzene ring. This enhanced electron density would make the quinoline system a more reactive diene in a normal-electron-demand Diels-Alder reaction, where the dienophile is electron-deficient.
Table 1: Predicted Influence of Substituents on the Diels-Alder Reactivity of the Quinoline System in this compound
| Substituent | Position | Electronic Effect | Predicted Influence on Diene Reactivity (Benzene Ring) |
| 6-Hydroxy | Benzene Ring | Electron-donating | Activating |
| 8-Hydroxy | Benzene Ring | Electron-donating | Activating |
| 2-Carboxylic Acid | Pyridine Ring | Electron-withdrawing | Deactivating (indirectly) |
Photoreactivity and Photochemical Transformations of this compound
The photoreactivity of quinoline and its derivatives has been a subject of interest, with studies exploring various photochemical transformations including cycloadditions and rearrangements. rsc.orgnih.gov The absorption of ultraviolet (UV) light can promote the quinoline molecule to an excited state, which possesses different electronic and geometric properties compared to the ground state, leading to unique chemical reactivity.
Photochemical dearomative cycloadditions of quinolines with alkenes have been reported, yielding structurally complex polycyclic compounds. nih.govacs.org These reactions often proceed through a triplet excited state and can be influenced by the presence of photosensitizers and Lewis acids. nih.gov The substitution pattern on the quinoline ring plays a critical role in the regioselectivity of these photocycloadditions. acs.org
For this compound, the presence of hydroxyl and carboxylic acid groups is expected to significantly influence its photophysical and photochemical properties. The hydroxyl groups, being strong auxochromes, are likely to cause a bathochromic (red) shift in the UV-Vis absorption spectrum of the molecule, meaning it will absorb light at longer wavelengths. numberanalytics.com The carboxylic acid group can also modulate the electronic transitions.
The excited state of this compound could potentially undergo several photochemical transformations. One possibility is a photo-induced rearrangement. For example, the photorearrangement of quinoline-protected dialkylanilines has been observed to proceed via a Hofmann-Martius type mechanism. mdpi.com Another potential pathway is photo-induced electron transfer, which has been studied in other quinoline derivatives. wikipedia.org The presence of both electron-donating (hydroxyl) and electron-withdrawing (carboxylic acid) groups could facilitate intramolecular charge transfer in the excited state, potentially leading to specific photochemical reactions.
Furthermore, the acidity of the phenolic hydroxyl groups and the carboxylic acid can be altered in the excited state, a phenomenon known as excited-state proton transfer (ESPT). The photobasicity of quinolines and the influence of substituents on this property have been investigated. numberanalytics.com This could lead to different ionic species in the excited state compared to the ground state, which would in turn affect the subsequent photochemical pathways. Theoretical calculations have been employed to study the photolysis mechanisms of other quinoline derivatives, providing insights into the electronic states and reaction barriers involved. researchgate.net
Table 2: Predicted Photophysical and Photochemical Properties of this compound
| Property | Predicted Influence of Substituents | Potential Photochemical Pathways |
| UV-Vis Absorption | Bathochromic shift due to hydroxyl groups. | - |
| Fluorescence | Likely to be fluorescent, with emission wavelength influenced by intramolecular charge transfer. | - |
| Excited-State Reactivity | Enhanced potential for intramolecular charge transfer. Altered acidity of hydroxyl and carboxylic acid groups. | Photorearrangement, Photocycloaddition, Photo-induced electron transfer, Excited-state proton transfer. |
Coordination Chemistry and Metal Complexation by 6,8 Dihydroxyquinoline 2 Carboxylic Acid
Ligand Properties and Chelating Ability of 6,8-Dihydroxyquinoline-2-carboxylic acid towards Transition Metals
This compound is a polyfunctional ligand with multiple potential coordination sites. Based on the structure of the analogous 8-HQA, it is expected to act as a potent chelating agent for a wide range of metal ions, including transition metals. The primary donor atoms involved in chelation are the nitrogen atom of the quinoline (B57606) ring, the oxygen atom of the hydroxyl group at the 8-position, and the oxygen atoms of the carboxylic acid group at the 2-position. This arrangement allows for the formation of stable five- and six-membered chelate rings with a central metal ion.
The chelating ability of 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives is well-established, stemming from the nitrogen and phenolic oxygen donor atoms. nih.gov The addition of a carboxylic acid group, as seen in 8-HQA, introduces another strong binding site, making it a tridentate ligand. This results in remarkably high stability constants for its metal complexes. uncw.edu The presence of an additional hydroxyl group at the 6-position in this compound could further enhance its binding affinity or introduce selectivity for certain metals through electronic effects or by providing an additional, albeit less sterically favored, coordination site. The deprotonation of the phenolic hydroxyl and carboxylic acid groups creates anionic oxygen donors that form strong coordinate bonds with positively charged metal ions. researchgate.net
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with hydroxyquinoline-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. arabjchem.orgjchemlett.com For this compound, a general synthetic procedure would involve dissolving the ligand, often in a slightly basic solution to facilitate deprotonation, and adding a solution of a transition metal salt (e.g., chlorides, nitrates, or sulfates). The resulting metal complex may precipitate from the solution and can be isolated by filtration. The stoichiometry of the resulting complexes, commonly 1:2 (metal:ligand), can be influenced by the reaction conditions and the coordination preferences of the metal ion. scirp.org
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes. For the related 8-HQA, X-ray crystallography has been used to determine the structures of its zinc (II) and cadmium (II) complexes. uncw.edu These studies revealed that the ligand coordinates to the metal center through the pyridine (B92270) nitrogen, the phenolic oxygen, and a carboxylic oxygen.
In the crystal structures of [Zn((HQC)H)₂]·2H₂O and [Cd((HQC)H)₂]·2H₂O (where HQC is 8-hydroxyquinoline-2-carboxylate), the metal ions are coordinated to the phenolic oxygens. uncw.edu Of note were the very short O---O distances of 2.4-2.5 Å observed for water molecules hydrogen-bonded to these protons, which is indicative of a very strong hydrogen bond. uncw.edu For a hypothetical complex of this compound, X-ray diffraction would be crucial to confirm the coordination mode, the geometry around the metal center (e.g., octahedral, square planar), and the role of the additional hydroxyl group in the crystal packing. ekb.egnih.gov
Table 1: Crystallographic Data for Selected Metal Complexes of 8-Hydroxyquinoline-2-carboxylic acid (A Structural Analog)
| Parameter | [Zn((HQC)H)₂]·2H₂O uncw.edu | [Cd((HQC)H)₂]·2H₂O uncw.edu |
|---|---|---|
| Crystal System | Triclinic | Triclinic |
| Space Group | Pī | Pī |
| a (Å) | 7.152(3) | 7.0897(5) |
| b (Å) | 9.227(4) | 9.1674(7) |
| c (Å) | 15.629(7) | 16.0672(11) |
| **α (°) ** | 103.978(7) | 105.0240(10) |
| **β (°) ** | 94.896(7) | 93.9910(10) |
| **γ (°) ** | 108.033(8) | 107.1270(10) |
| Z | 2 | 3 |
Data sourced from studies on the structural analog 8-hydroxyquinoline-2-carboxylic acid.
Spectroscopic techniques are vital for characterizing metal complexes and confirming the coordination of the ligand.
UV-Visible Spectroscopy: The complexation of 8-hydroxyquinoline derivatives with metal ions typically leads to noticeable changes in their UV-Vis absorption spectra. scirp.orgijacskros.com The coordination of the ligand to a metal center alters the energy levels of the π-orbitals, often resulting in a bathochromic (red) shift of the absorption bands. ijacskros.com Monitoring these spectral changes as a function of pH and metal concentration can be used to determine the stoichiometry and stability constants of the complexes in solution. uncw.edu For instance, studies on 8-HQA showed that its UV-visible spectrum shifts upon competition with a metal ion, allowing for the calculation of equilibrium constants. uncw.edu
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of diamagnetic metal complexes in solution. Upon complexation, the chemical shifts of the ligand's protons and carbons are expected to change due to the influence of the metal ion. While specific ¹H NMR data for this compound complexes are not readily available, the principles of coordination chemistry suggest that protons near the binding sites (the N, O-hydroxyl, and O-carboxyl groups) would experience the most significant shifts.
EPR for Paramagnetic Complexes: Electron Paramagnetic Resonance (EPR) spectroscopy is specifically used to study complexes containing paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)). The EPR spectrum provides information about the electronic environment of the unpaired electron(s), offering insights into the coordination geometry and the nature of the metal-ligand bonds. For example, EPR measurements on Fe(III) complexes with 8-HQA indicated a distorted octahedral symmetry around the iron center. rsc.org
Mechanistic Studies of Metal Ion Binding and Selectivity by this compound
Mechanistic studies of metal ion binding involve determining the stability of the complexes formed and the ligand's preference for different metal ions. This is often quantified by determining the formation or stability constants (log K) of the metal-ligand complexes. Potentiometric and spectrophotometric titrations are common methods used for this purpose. uncw.edunih.gov
For the analog 8-HQA, stability constants have been determined for a range of metal ions. uncw.edu The high values obtained, particularly for ions like Cu(II) and Pb(II), highlight the strong chelating ability conferred by the tridentate N,O,O-donor set. uncw.edu The selectivity of the ligand is dictated by factors such as the size of the metal ion, its charge density, and its preferred coordination geometry, which are principles of the Irving-Williams series for divalent transition metals.
The addition of a second hydroxyl group at the 6-position in this compound could influence this selectivity. The electron-donating nature of the hydroxyl group could increase the basicity of the quinoline nitrogen and the phenolate oxygen, potentially leading to higher stability constants.
Table 2: Stability Constants (Log K₁) for Metal Complexes of 8-Hydroxyquinoline-2-carboxylic acid (A Structural Analog)
| Metal Ion | Log K₁ |
|---|---|
| Mg(II) | 4.93 |
| Ca(II) | 6.16 |
| Sr(II) | 4.82 |
| Ba(II) | 4.10 |
| La(III) | 10.13 |
| Gd(III) | 9.89 |
| Cu(II) | 12.00 |
| Zn(II) | 9.10 |
| Cd(II) | 8.57 |
| Pb(II) | 11.35 |
Constants determined at 25°C in 0.1 M NaClO₄. Data from a study on the structural analog 8-hydroxyquinoline-2-carboxylic acid. uncw.edu
Catalytic Applications of this compound Metal Complexes in Organic Transformations
While specific catalytic applications for metal complexes of this compound are not widely reported, the broader class of 8-hydroxyquinoline complexes has been explored in catalysis. Metal complexes can be employed in various organic transformations, where the metal center acts as a Lewis acid and the ligand framework can be modified to tune reactivity and selectivity. Given the strong chelating nature of hydroxyquinoline derivatives, their metal complexes possess the stability often required to endure catalytic cycles. researchgate.net It is plausible that transition metal complexes of this compound could find applications in areas such as oxidation, reduction, or cross-coupling reactions, although dedicated research in this area is needed.
Luminescence Properties of Lanthanide Complexes with this compound
Lanthanide ions (like Eu³⁺ and Tb³⁺) are known for their unique luminescent properties, including sharp emission bands and long luminescence lifetimes. nih.govnih.gov However, their direct excitation is inefficient. Organic ligands, such as 8-hydroxyquinoline derivatives, can act as "antennas," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits its characteristic light. nih.govacs.org This process is known as photosensitization. nih.gov
Complexes of lanthanide ions with various hydroxyquinoline carboxylate ligands have been shown to be highly luminescent. researchgate.net For example, europium complexes often exhibit intense red luminescence, while terbium complexes can emit bright green light. researchgate.netnih.gov The specific positions of the hydroxyl and carboxylic acid groups on the quinoline scaffold are critical in modulating the energy levels of the ligand and, consequently, the efficiency of the energy transfer to the lanthanide ion. It is expected that lanthanide complexes of this compound would also display interesting photoluminescent properties, with the potential for the electronic character of the two hydroxyl groups to influence the absorption and emission characteristics of the resulting complexes. researchgate.netresearchgate.net
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Mechanistic Investigations of Biological Interactions of 6,8 Dihydroxyquinoline 2 Carboxylic Acid Excluding Clinical Human Data
Molecular Target Identification and Binding Studies of 6,8-Dihydroxyquinoline-2-carboxylic acid with Biomolecules (e.g., proteins, DNA, RNA in vitro)
Spectroscopic Probes for Ligand-Biomolecule Interactions
The interaction of small molecules like this compound with biological macromolecules is fundamental to understanding their mechanism of action. Spectroscopic techniques are powerful, non-invasive tools for probing these interactions at a molecular level. Methods such as UV-Visible absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into binding affinities, modes of interaction, and conformational changes in both the small molecule and the biomolecule upon complex formation.
UV-Visible (UV-Vis) Spectroscopy is frequently employed to detect the formation of a complex between a ligand and a biomolecule. Changes in the absorption spectrum of the ligand or the biomolecule, such as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity, can indicate a binding event. For instance, the interaction of various quinoline (B57606) derivatives with proteins and nucleic acids has been successfully monitored using this technique. While specific UV-Vis studies on this compound are not extensively reported, research on the closely related 8-hydroxyquinoline-2-carboxylic acid has utilized UV-Vis spectroscopy to study its metal ion coordinating properties, which is a key aspect of the biological activity of many quinolones.
Fluorescence Spectroscopy offers higher sensitivity for studying ligand-biomolecule interactions. Many biomolecules, such as proteins containing tryptophan or tyrosine residues, are intrinsically fluorescent. The binding of a ligand can lead to quenching of this intrinsic fluorescence or a shift in the emission maximum, providing information about the binding constant, stoichiometry, and the microenvironment of the binding site. For example, studies on the interaction of various carboxylic acid-containing compounds with serum albumin have demonstrated significant fluorescence quenching upon binding, indicative of a static quenching mechanism due to complex formation. Competitive binding assays using fluorescent probes that bind to specific sites on biomolecules, such as DNA intercalators or groove binders, can also elucidate the binding mode of a non-fluorescent ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level information about ligand-biomolecule interactions. Chemical shift perturbation mapping is a common NMR technique used to identify the binding site on a protein. Upon binding of a ligand, changes in the chemical shifts of specific amino acid residues in the protein's NMR spectrum can be observed, allowing for the mapping of the interaction surface. Furthermore, NMR can reveal conformational changes in both the ligand and the biomolecule upon binding. Studies on other quinoline carboxylic acids have employed NMR to investigate their tautomeric forms in solution and their interactions with DNA, confirming binding modes suggested by other spectroscopic methods.
| Spectroscopic Technique | Information Obtained | Example Application for Related Compounds |
| UV-Visible Spectroscopy | Complex formation, binding stoichiometry | Studying metal ion complexation of 8-hydroxyquinoline-2-carboxylic acid. |
| Fluorescence Spectroscopy | Binding affinity, binding mechanism (static/dynamic quenching), conformational changes, competitive binding analysis | Investigating the binding of carboxylic acids to serum albumin; determining DNA binding modes of quinolones. |
| NMR Spectroscopy | Binding site mapping, conformational changes, structural details of the complex | Characterizing tautomerism and DNA interaction of various hydroxyquinoline carboxylic acids. |
Structural Biology Approaches (e.g., co-crystallization with target proteins, in vitro binding assays)
Structural biology techniques provide high-resolution information about the three-dimensional structure of ligand-biomolecule complexes, which is crucial for understanding the precise molecular interactions that drive biological activity and for rational drug design.
Co-crystallization with target proteins followed by X-ray crystallography is a powerful method to visualize the exact binding mode of a ligand within the active or allosteric site of a protein. This technique can reveal the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand. To date, there are no publicly available reports on the successful co-crystallization of this compound with any target protein. However, the crystal structures of related compounds, such as 8-hydroxyquinoline (B1678124) complexed with metal ions, have been determined, providing insights into their coordination chemistry which is often central to their biological function.
In vitro binding assays are essential for quantifying the affinity of a ligand for its biological target. These assays can be performed using a variety of techniques:
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a target molecule immobilized on a sensor surface in real-time, allowing for the determination of association and dissociation rate constants (kon and koff) and the binding affinity.
Fluorescence Polarization/Anisotropy: This method is used when the ligand can be fluorescently labeled. The binding of the labeled ligand to a larger biomolecule causes a slower rotation in solution, leading to an increase in fluorescence polarization, which can be used to determine the binding affinity.
Mechanistic Basis of Antimicrobial Activity of this compound at the Cellular/Molecular Level
The antimicrobial properties of quinoline derivatives are well-established, and their mechanisms of action are often multifaceted. For this compound, its antimicrobial activity likely stems from a combination of factors, including the ability to chelate essential metal ions and potentially disrupt other cellular processes.
Disruption of Essential Bacterial Pathways
A primary mechanism of action for many 8-hydroxyquinoline derivatives is their ability to chelate divalent and trivalent metal ions, such as Fe2+/Fe3+, Zn2+, and Mn2+. These metal ions are essential cofactors for a wide range of bacterial enzymes involved in critical metabolic pathways, including cellular respiration and DNA replication. By sequestering these metal ions, this compound can effectively inhibit these enzymes, leading to a bacteriostatic or bactericidal effect. The presence of two hydroxyl groups and the carboxylic acid moiety in the structure of this compound would enhance its metal-chelating capabilities. The disruption of metal homeostasis is a key antimicrobial strategy.
Furthermore, some quinolone carboxylic acids are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication, recombination, and repair. While this is a hallmark of fluoroquinolones, the potential for this compound to interact with these enzymes cannot be ruled out without specific experimental evidence.
Membrane Permeabilization Mechanisms
The integrity of the bacterial cell membrane is vital for maintaining cellular homeostasis and energy production. Some antimicrobial compounds exert their effects by disrupting the structure and function of the cell membrane. While direct studies on the membrane permeabilizing effects of this compound are lacking, research on structurally related dihydroxy-naphthoquinones has shown that they can increase membrane permeability. This disruption can lead to the leakage of essential intracellular components, such as ions, ATP, and genetic material, ultimately resulting in cell death. The lipophilic nature of the quinoline ring system could facilitate its insertion into the lipid bilayer of the bacterial membrane, potentially leading to its disruption.
Structure-Activity Relationship (SAR) Studies on this compound and its Analogs focusing on Molecular Interactions
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For quinoline-based antimicrobials, SAR studies have revealed key structural features that govern their biological activity.
For the this compound scaffold, the following structural elements are likely to be important for its molecular interactions and biological activity:
The Quinoline Core: This planar aromatic system is a common feature in many bioactive molecules and can participate in π-π stacking interactions with aromatic residues in proteins or with DNA bases.
The Carboxylic Acid Group at C-2: This group is a key site for hydrogen bonding and can also be involved in metal chelation. Its position is critical, as studies on other quinoline carboxylic acids have shown that the location of the carboxylic acid group significantly influences activity.
The Hydroxyl Groups at C-6 and C-8: These hydroxyl groups are strong hydrogen bond donors and acceptors and are also primary sites for metal chelation. The dihydroxy substitution pattern is expected to significantly enhance the metal-binding affinity compared to mono-hydroxy derivatives. The relative positions of these hydroxyl groups will dictate the geometry of the resulting metal complexes.
SAR studies on related quinolone derivatives have provided valuable insights. For instance, in a series of 6,8-disubstituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, only the 6,8-difluoro derivative showed moderate antibacterial activity, highlighting the importance of the substituents at these positions. In another study on 8-hydroxyquinoline-derived Mannich bases, the pKa values of the donor atom moieties, which are influenced by the substituents, were found to be critical for their biological activity, underscoring the importance of the compound's protonation state and metal-chelating ability.
To systematically explore the SAR of this compound, a library of analogs could be synthesized and evaluated. Modifications could include:
Varying the position of the hydroxyl groups: Comparing the activity of isomers with hydroxyl groups at different positions on the quinoline ring.
Introducing other substituents on the quinoline ring: Adding electron-donating or electron-withdrawing groups to modulate the electronic properties and steric profile of the molecule.
Modifying the carboxylic acid group: Esterification or amidation of the carboxylic acid to investigate the importance of this group for activity.
Below is a hypothetical SAR table illustrating the types of modifications that could be explored:
| Analog | R1 | R2 | R3 | Expected Impact on Activity |
| Parent Compound | 6-OH | 8-OH | 2-COOH | Baseline activity |
| Analog 1 | 5-OH | 7-OH | 2-COOH | Altered metal chelation and binding geometry |
| Analog 2 | 6-OCH3 | 8-OCH3 | 2-COOH | Reduced metal chelation, altered hydrogen bonding |
| Analog 3 | 6-OH | 8-OH | 2-COOCH3 | Reduced metal chelation and hydrogen bonding capacity of the C-2 substituent |
| Analog 4 | 6-OH | 8-OH, 5-Cl | 2-COOH | Modified electronic properties and lipophilicity |
These studies would be instrumental in elucidating the key molecular interactions responsible for the biological activity of this compound and in the rational design of more potent and selective analogs.
Emerging Applications and Functional Materials Incorporating 6,8 Dihydroxyquinoline 2 Carboxylic Acid
Role of 6,8-Dihydroxyquinoline-2-carboxylic acid in Sensor Technologies
The structural motifs within this compound are highly conducive to the development of chemical sensors. The 8-hydroxyquinoline (B1678124) scaffold is a classic and powerful chelating agent, and the presence of an additional hydroxyl group at the C-6 position and a carboxylic acid at the C-2 position can enhance its binding affinity and selectivity for various analytes.
Design of Chemosensors for Metal Ions and Anions Based on this compound
The design of chemosensors hinges on the principle of converting a molecular recognition event into a detectable signal, such as a change in color or fluorescence. nih.gov The this compound molecule is well-equipped for this role, particularly for detecting metal ions.
The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the C-8 hydroxyl group form a classic "pincer" that can bind to metal ions. This chelation is known to cause significant changes in the molecule's electronic properties, often leading to enhanced fluorescence. The additional hydroxyl group at C-6 and the carboxylic acid group can participate in coordinating the metal ion, potentially creating a more stable and specific complex compared to simpler 8-hydroxyquinolines. This multi-point binding could allow for high selectivity toward specific metal ions. For instance, 8-hydroxyquinoline-2-carboxylic acid (8-HQA) has been identified as a potent iron chelator, or siderophore, in nature. researchgate.net It is plausible that this compound could exhibit similar or even enhanced affinity for Fe(II)/Fe(III) and other biologically relevant metal ions.
For anion sensing, the hydroxyl and carboxylic acid protons can act as hydrogen-bond donors. These groups can form specific interactions with anions like fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), or cyanide (CN⁻), leading to a detectable optical response through mechanisms like excited-state intramolecular proton transfer (ESIPT) or photoinduced electron transfer (PET).
Table 1: Potential Chemosensor Applications Based on Analogous Quinoline Structures
| Analyte Type | Target Examples | Potential Sensing Mechanism | Basis of Analogy |
|---|---|---|---|
| Metal Ions | Fe³⁺, Cu²⁺, Zn²⁺, Al³⁺ | Chelation-Enhanced Fluorescence (CHEF), Colorimetric Shift | 8-hydroxyquinoline derivatives are classic fluorogenic chelators for various metal ions. nih.gov 8-HQA is a known iron chelator. researchgate.net |
| Anions | F⁻, CH₃COO⁻, CN⁻ | Hydrogen Bonding, Interruption of ESIPT, Colorimetric Change | Hydroxyl and amide/acid groups on aromatic scaffolds are commonly used for anion recognition through hydrogen bonding. |
Biosensor Applications Employing this compound (mechanistic/detection principles)
In biosensing, the molecule could be used to detect metal ions in biological samples, leveraging its fluorescence response. For example, derivatives of 8-aminoquinoline (B160924) are used as fluorescent probes for zinc ion determination in biological systems. mdpi.com Given that abnormal levels of metal ions are linked to various diseases, a sensor based on this compound could be a valuable diagnostic tool.
The detection mechanism would likely rely on the chelation of the target metal ion, which restricts the molecule's internal rotations and protects the excited state from non-radiative decay, leading to a "turn-on" fluorescence signal. The carboxylic acid group offers a convenient handle for attaching the sensor molecule to a larger biological entity (like a protein or DNA) or a solid support (like a nanoparticle or electrode), enabling the development of more complex biosensing platforms.
This compound as a Building Block for Functional Polymers and Macromolecules
Molecules possessing multiple reactive functional groups are valuable as monomers for creating functional polymers. With two hydroxyl groups and one carboxylic acid group, this compound is a prime candidate for incorporation into various polymer architectures. nih.govresearchgate.net
The hydroxyl and carboxylic acid groups can readily undergo condensation polymerization, specifically esterification, to form polyesters. mdpi.com Incorporating the rigid, planar quinoline structure into the polymer backbone would impart thermal stability and specific electronic properties. The ability of the dihydroxyquinoline moiety to chelate metal ions could be used to create cross-linked polymer networks or metal-organic frameworks (MOFs), where the polymer chains are linked together by metal ions. Such materials could have applications in catalysis, gas storage, or as responsive materials that change their properties upon exposure to specific metals. Furthermore, the carboxylic acid group can be used to cross-link polymers like polyvinyl alcohol (PVA), modifying their properties for various applications. researchgate.net
Table 2: Potential Polymer Architectures Using this compound as a Monomer
| Polymer Type | Functional Groups Involved | Resulting Polymer Properties | Potential Application |
|---|---|---|---|
| Polyesters | -COOH and -OH groups | Increased rigidity, thermal stability, potential for pH-responsiveness. mdpi.com | Biodegradable materials, drug delivery systems. researchgate.net |
| Coordination Polymers / MOFs | Di-hydroxy chelating site, -COOH group | Porosity, catalytic activity, metal-ion sensitivity. | Gas storage, heterogeneous catalysis, chemical sensing. |
| Grafted Polymers | -COOH group for attachment | Combines properties of the quinoline with a flexible polymer backbone. | Functional coatings, biocompatible materials. nih.gov |
Applications of this compound in Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)
The 8-hydroxyquinoline structure is foundational to the field of OLEDs, with tris(8-hydroxyquinolinato)aluminium (Alq3) being one of the most classic and widely used electron-transport and emissive materials. Quinoline derivatives are well-known materials for optoelectronic applications due to their high thermal stability and charge-carrying capabilities. mdpi.com
Development of Nanomaterials Functionalized with this compound for Specific Adsorption or Catalysis
Functionalizing the surface of nanomaterials is a key strategy to impart specific chemical reactivity. nih.gov The chelating nature of the dihydroxyquinoline core makes this molecule an excellent ligand for functionalizing metal or metal oxide nanoparticles (e.g., Fe₃O₄, TiO₂, Au). nih.gov
Once anchored to a nanoparticle surface, the molecule can serve several purposes. As an adsorbent, the chelating sites could be used to selectively capture heavy metal ions from water. As a catalyst, nanoparticles functionalized with this molecule could be used in various organic transformations. For example, ruthenium nanoparticles are used for the hydrogenation of quinoline. capes.gov.brrsc.org A functionalized nanoparticle catalyst could offer enhanced stability and recyclability. The synthesis of quinoline derivatives itself is often improved by using nanocatalysts. nih.gov
This compound as a Precursor for Advanced Organic Synthesis of Complex Molecules
Molecules with multiple, distinct reactive sites are valuable starting points (precursors) for synthesizing more complex structures. This compound has three such sites: two phenolic hydroxyl groups and one carboxylic acid. This allows for a range of chemical modifications.
For example, the carboxylic acid can be converted into an ester or an amide without affecting the hydroxyl groups under appropriate conditions. This is demonstrated in the synthesis of 8-hydroxyquinoline-2-carboxanilides from 8-hydroxyquinoline-2-carboxylic acid. nih.gov Conversely, the hydroxyl groups could be converted to ethers or esters. Through the use of protecting group chemistry, each site could be addressed selectively, opening up pathways to a wide array of complex derivatives with potentially novel biological or material properties. The synthesis of various hydroxyquinoline-4-carboxylic acid derivatives showcases the versatility of the quinoline core in building complex molecules. researchgate.net The meta-C–H hydroxylation of quinoline N-oxides is another advanced strategy for creating functionalized quinolines. acs.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 8-Hydroxyquinoline-2-carboxylic acid (8-HQA) |
| 4,8-Dihydroxyquinoline-2-carboxylic acid (Xanthurenic acid) |
| Tris(8-hydroxyquinolinato)aluminium (Alq3) |
| Polyvinyl alcohol (PVA) |
| Indium tin oxide (ITO) |
| Iron(II/III) ions (Fe²⁺/Fe³⁺) |
| Fluoride (F⁻) |
| Acetate (CH₃COO⁻) |
| Cyanide (CN⁻) |
Environmental Fate and Sustainability Considerations for 6,8 Dihydroxyquinoline 2 Carboxylic Acid
Photodegradation Pathways and Products of 6,8-Dihydroxyquinoline-2-carboxylic acid in Aqueous Environments
The presence of hydroxyl groups on the benzene (B151609) ring of this compound is expected to enhance its reactivity towards photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH). The reaction with •OH radicals is a primary pathway for the degradation of many organic pollutants in water. For a related compound, 8-quinoline carboxylic acid (8QCA), studies have shown that it reacts with •OH radicals, leading to the formation of hydroxylated intermediates. nih.gov This suggests that this compound would also be susceptible to •OH radical attack, likely at various positions on the quinoline (B57606) ring system.
Furthermore, the carboxylic acid group can undergo photocatalytic decarboxylation. This process, often facilitated by semiconductor photocatalysts like TiO2 or induced by visible light, results in the loss of carbon dioxide and the formation of a radical intermediate. semanticscholar.org In the case of this compound, this would lead to the formation of a 6,8-dihydroxyquinolyl radical, which could then undergo further reactions, such as dimerization or reaction with oxygen, to form a variety of degradation products.
Table 1: Postulated Photodegradation Products of this compound
| Product Type | Formation Pathway | Potential Significance |
| Hydroxylated derivatives | Attack by hydroxyl radicals | May be more or less toxic than the parent compound. |
| Decarboxylated products | Photocatalytic decarboxylation | Alters the chemical properties and potential biological activity. |
| Ring-opened products | Advanced oxidation processes | Leads to the mineralization of the compound into simpler inorganic substances. |
It is important to note that the specific photodegradation products and their distribution will depend on various environmental factors, including pH, the presence of natural organic matter, and the intensity of solar radiation.
Biodegradation Studies of this compound in Natural Systems
The biodegradation of quinoline and its derivatives has been the subject of numerous studies, providing a strong basis to infer the potential metabolic pathways for this compound. Microorganisms capable of utilizing quinoline as a sole source of carbon and energy have been isolated from various environments, including soil and industrial wastewater. mdpi.com
The initial step in the aerobic biodegradation of quinoline often involves hydroxylation, typically at the 2-position, to form 2-hydroxyquinoline, which exists in tautomeric equilibrium with 2(1H)-quinolinone. researchgate.netresearchgate.net Given that this compound already possesses hydroxyl groups, its degradation may proceed through different initial enzymatic attacks.
Studies on the degradation of quinoline-4-carboxylic acid have identified several bacterial strains, including Microbacterium sp., Agrobacterium sp., and Pimelobacter simplex, capable of metabolizing this compound. nih.gov The degradation pathways often involve the formation of hydroxylated intermediates, such as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 8-hydroxycoumarin-4-carboxylic acid. nih.govnih.gov These findings suggest that microorganisms can metabolize quinoline carboxylic acids.
For this compound, it is plausible that bacteria could initiate degradation by either attacking the carboxylic acid side chain or by further hydroxylating the quinoline ring, eventually leading to ring cleavage. The presence of two hydroxyl groups may influence the initial enzymatic attack and the subsequent metabolic pathway.
Table 2: Potential Bacterial Genera Involved in the Biodegradation of Quinoline Derivatives
| Bacterial Genus | Degraded Compound(s) | Key Metabolic Pathway |
| Microbacterium | Quinoline-4-carboxylic acid | Formation of 2-oxo-1,2-dihydro-quinoline-4-carboxylic acid and 8-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylic acid. nih.gov |
| Agrobacterium | Quinoline-4-carboxylic acid | Accumulation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. nih.gov |
| Pimelobacter | Quinoline-4-carboxylic acid | Formation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 8-hydroxycoumarin-4-carboxylic acid. nih.gov |
| Rhodococcus | Quinoline | 8-hydroxycoumarin pathway and anthranilate pathway. mdpi.com |
| Burkholderia | Quinoline | Effective in bioremediation of quinoline-contaminated soil. nih.gov |
| Pseudomonas | Quinoline | Aerobic degradation. dtu.dk |
| Comamonas | Quinoline | Aerobic degradation. dtu.dk |
| Bacillus | Quinoline | Aerobic degradation. dtu.dk |
Environmental Impact Assessment of this compound Synthesis and Usage
The environmental impact of a chemical compound begins with its synthesis. Traditional chemical syntheses can be resource-intensive, utilizing harsh reagents, organic solvents, and significant energy inputs. The synthesis of quinoline derivatives has historically involved methods like the Doebner-von Miller reaction, which can generate considerable waste.
However, there is a growing emphasis on developing "green" and sustainable synthetic routes. For the synthesis of quinoline-4-carboxylic acids, a related class of compounds, eco-friendly, one-pot multicomponent reactions have been developed. researchgate.netresearchgate.net These methods often utilize greener solvents like water and ethylene (B1197577) glycol, employ catalysts that can be recovered and reused, and offer higher atom economy and shorter reaction times. researchgate.netresearchgate.net The Pfitzinger reaction, another method for synthesizing quinoline-4-carboxylic acids, has also been explored for its potential to be more environmentally benign. ui.ac.id
The environmental impact associated with the usage of this compound would depend on its application. If used in dispersive applications, its potential for environmental release and subsequent impact on non-target organisms would be a primary concern. Quinoline itself is recognized as an environmental contaminant associated with industrial activities and is known for its mobility in water. wikipedia.org Therefore, understanding the ecotoxicity of this compound would be a crucial component of a comprehensive environmental impact assessment.
Remediation Strategies for this compound in Contaminated Media
In the event of environmental contamination with this compound, several remediation strategies could be employed, drawing from experience with other quinoline compounds.
Bioremediation is a promising and environmentally friendly approach. The use of microorganisms capable of degrading quinoline and its derivatives has been shown to be effective. Bioaugmentation, which involves introducing specific quinoline-degrading microbes to a contaminated site, has been successfully used to remediate quinoline-contaminated soil in slurry-phase reactors. nih.gov The indigenous microbial population can also play a cooperative role in the degradation process. nih.gov
Phytoremediation , the use of plants to remove, contain, or degrade environmental contaminants, could also be a potential strategy, although specific studies on quinoline carboxylic acids are lacking.
Advanced Oxidation Processes (AOPs) , which involve the generation of highly reactive radicals like •OH, are effective in degrading a wide range of organic pollutants. nih.gov These methods, including photocatalysis and Fenton-like reactions, could be applied to treat water contaminated with this compound, leading to its mineralization.
Adsorption onto materials like activated carbon or covalent organic frameworks (COFs) is another effective method for removing organic pollutants from water. mdpi.commdpi.com The development of COFs specifically designed to capture quinoline derivatives highlights the potential for this technology in remediation. mdpi.commdpi.com
Life Cycle Assessment (LCA) Considerations for this compound
A Life Cycle Assessment (LCA) provides a holistic view of the environmental impacts of a product, from raw material extraction to end-of-life. A complete LCA for this compound would require detailed data for each life cycle stage.
Cradle-to-Gate Analysis: This would focus on the environmental impacts of the synthesis process. Key factors to consider include:
Raw material acquisition: The environmental cost of producing the starting materials.
Energy consumption: The amount and source of energy used in the synthesis.
Solvent use: The type and quantity of solvents, with a preference for greener alternatives.
Waste generation: The amount and nature of by-products and waste streams.
The adoption of green chemistry principles in the synthesis, such as using catalytic rather than stoichiometric reagents and minimizing solvent use, would significantly reduce the cradle-to-gate impact. researchgate.netresearchgate.net
Use Phase: The environmental impact during the use of this compound would be highly dependent on its specific application. Factors to consider include its potential for release into the environment and its ecotoxicological profile.
End-of-Life: This stage considers the ultimate fate of the compound. Ideally, it would be fully biodegradable into harmless substances. If not, the environmental persistence and potential for long-term contamination would be significant concerns. The photodegradation and biodegradation pathways discussed earlier are critical in determining the end-of-life impact.
Future Directions, Challenges, and Perspectives in Research on 6,8 Dihydroxyquinoline 2 Carboxylic Acid
Unexplored Synthetic Routes and Methodologies for 6,8-Dihydroxyquinoline-2-carboxylic acid
The synthesis of polysubstituted quinolines, such as this compound, presents inherent challenges. mdpi.com While classical methods like the Doebner, Skraup, and Friedländer syntheses provide foundational routes, they often suffer from limitations such as harsh reaction conditions, low yields, and the use of toxic reagents. nih.govnih.gov The pursuit of more efficient, sustainable, and versatile synthetic methodologies is a critical area for future research.
One promising avenue is the development of novel multicomponent reactions (MCRs). rsc.org MCRs offer the advantage of constructing complex molecules in a single step from multiple starting materials, which improves atom economy and reduces waste. rsc.org Exploring new MCRs tailored for the synthesis of highly functionalized quinoline-2-carboxylic acids could significantly streamline their production.
Furthermore, metal-free synthesis approaches are gaining traction due to environmental and cost concerns associated with precious metal catalysts. mdpi.com Research into innovative, metal-free catalytic systems, potentially utilizing organocatalysts or ionic liquids, could provide greener alternatives for the synthesis of this compound. nih.govrsc.org Additionally, late-stage functionalization strategies, which introduce key functional groups at the final steps of a synthesis, offer a powerful tool for creating a diverse library of derivatives from a common intermediate. nih.gov This approach would be particularly valuable for exploring the structure-activity relationships of this compound analogues.
| Synthetic Approach | Potential Advantages | Challenges |
| Novel Multicomponent Reactions (MCRs) | High atom economy, structural diversity, single-step synthesis. rsc.org | Discovery of suitable reaction conditions and starting materials. |
| Metal-Free Catalysis | Reduced cost, lower environmental impact. mdpi.com | Catalyst efficiency and substrate scope. |
| Late-Stage Functionalization | Rapid generation of derivatives, exploration of structure-activity relationships. nih.gov | Regioselectivity and functional group compatibility. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup costs and optimization of reaction parameters. |
Advanced Spectroscopic Techniques for Dynamic and Transient Species of this compound
Understanding the behavior of this compound in various environments, including its interactions with other molecules and its response to stimuli, requires sophisticated analytical techniques. Advanced spectroscopic methods are pivotal for elucidating the dynamic and transient species that may form during chemical reactions or biological processes.
Time-resolved spectroscopy, for instance, can provide invaluable insights into the excited-state dynamics and reaction intermediates of quinoline (B57606) derivatives. researchgate.net Techniques like transient absorption spectroscopy and time-resolved fluorescence can help to characterize short-lived species and map out reaction pathways. The study of hydroxyquinolines has shown that their spectral properties can be sensitive to the environment, such as the presence of water, which can lead to the formation of different tautomeric and protonated species. nih.gov
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental spectroscopic data. arabjchem.orgbenthamdirect.com DFT calculations can be used to predict the vibrational spectra (IR and Raman), electronic transitions (UV-Vis), and NMR chemical shifts of this compound and its derivatives. researchgate.net This synergy between experimental and theoretical approaches can lead to a more comprehensive understanding of the molecule's structure, reactivity, and electronic properties. arabjchem.org
| Spectroscopic Technique | Information Gained |
| Time-Resolved Spectroscopy | Excited-state dynamics, reaction intermediates. researchgate.net |
| Transient Absorption Spectroscopy | Characterization of short-lived species. |
| Time-Resolved Fluorescence | Excited-state lifetime and quenching mechanisms. nih.gov |
| 2D NMR Spectroscopy | Detailed structural elucidation and conformational analysis. tandfonline.com |
| Mass Spectrometry (e.g., HRMS) | Accurate mass determination and structural confirmation. benthamdirect.com |
Integration of Machine Learning and AI in the Discovery and Optimization of this compound Derivatives
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the discovery and optimization of new molecules. youtube.com For this compound, these computational tools can accelerate the design of derivatives with enhanced properties for specific applications.
Quantitative Structure-Activity Relationship (QSAR) modeling, a long-standing computational method, can be significantly enhanced by modern ML algorithms. nih.gov By training models on datasets of quinoline derivatives and their measured activities, it is possible to predict the biological or material properties of novel, untested compounds. researchgate.netmdpi.com This predictive capability allows for the virtual screening of large chemical libraries, prioritizing the synthesis and testing of the most promising candidates. nih.gov
ML models can also be employed to predict the reactive sites of molecules, aiding in the design of synthetic routes and the prediction of potential metabolic pathways. researchgate.net Furthermore, generative models, a class of AI algorithms, can design entirely new molecular structures with desired properties, moving beyond the mere optimization of existing scaffolds. researchgate.net The integration of AI and ML into the research workflow for this compound promises to significantly reduce the time and cost associated with discovering new functional derivatives. researchgate.net
Novel Applications of this compound in Emerging Technologies (excluding clinical)
While the biological activities of many quinoline derivatives are well-documented, the potential of this compound in emerging technologies remains largely untapped. researchgate.netrroij.comscispace.com Its inherent chemical properties, including its ability to chelate metal ions and its potential for fluorescence, suggest a range of non-clinical applications.
One area of interest is in the development of chemosensors. rroij.comscispace.com The 8-hydroxyquinoline (B1678124) scaffold is known to form fluorescent complexes with various metal ions. rroij.com By modifying the this compound structure, it may be possible to create highly selective and sensitive fluorescent sensors for the detection of specific metal ions in environmental or industrial settings.
Another potential application lies in materials science. Quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netresearchgate.net The specific electronic properties of this compound could be harnessed to develop novel materials with tailored photophysical characteristics. Furthermore, the ability of hydroxyquinoline derivatives to inhibit corrosion suggests potential applications in the development of protective coatings for metals. najah.edu The paramagnetic properties observed in some 8-hydroxyquinoline metal complexes could also inspire research into new magnetic materials. mdpi.com
Addressing Fundamental Research Gaps and Promoting Interdisciplinary Collaboration in this compound Research
To fully unlock the potential of this compound, several fundamental research gaps need to be addressed. A thorough understanding of its biosynthesis is crucial. While it is known to be derived from tryptophan metabolism in some organisms, the detailed enzymatic pathway remains to be fully elucidated. researchgate.net
Furthermore, a comprehensive investigation of its physicochemical properties, including its pKa values, solubility in various solvents, and detailed electrochemical behavior, is essential for its rational application in different fields. nih.gov The study of its metal chelation properties with a wide range of metal ions would also be highly valuable. researchgate.net
Addressing these research gaps will require a concerted effort from scientists across various disciplines. rsc.org Organic chemists are needed to develop novel synthetic routes, while physical chemists and spectroscopists can elucidate its fundamental properties. mdpi.com Materials scientists can explore its potential in new technologies, and computational chemists can guide these efforts through modeling and simulation. mdpi.comnih.gov Fostering interdisciplinary collaborations will be key to accelerating progress in the field and realizing the full scientific and technological potential of this compound and its derivatives. mdpi.com
Q & A
Q. What are the established synthetic routes for 6,8-Dihydroxyquinoline-2-carboxylic acid, and what are their key optimization parameters?
The synthesis of this compound (Xanthurenic acid) typically involves cyclization and hydroxylation reactions. A common approach is the Skraup or Gould-Jacob quinoline synthesis, starting from substituted aniline derivatives. For example, condensation of 3,4-dihydroxyaniline with a β-keto acid derivative under acidic conditions can yield the quinoline backbone, followed by selective hydroxylation at positions 6 and 7. Key optimization parameters include:
- Reaction temperature : Excessively high temperatures may lead to over-oxidation or decomposition of intermediates .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or iodine can enhance cyclization efficiency .
- Purification : Column chromatography (silica gel, eluting with methanol/chloroform) or recrystallization (using ethanol/water) is critical to isolate the product with >98% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; retention time ~8–10 minutes (method: 0.1% formic acid in water/acetonitrile gradient) .
- Mass Spectrometry (MS) : ESI-MS ([M-H]⁻ ion at m/z 204.06) validates molecular weight .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
The compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation routes) . Key safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for weighing and synthesis steps to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
- Waste Disposal : Incinerate in a certified facility for halogenated organic compounds .
Advanced Research Questions
Q. What role does this compound play in tryptophan metabolism, and how can its metabolic flux be quantified in biological systems?
Xanthurenic acid is a key metabolite in the kynurenine pathway of tryptophan degradation, implicated in neurodegenerative and immune disorders . To quantify its flux:
Q. How can conflicting solubility data for this compound in different solvents be resolved experimentally?
Discrepancies in solubility (e.g., 0.5 mg/mL in water vs. 12 mg/mL in DMSO ) may arise from pH-dependent ionization. To resolve:
- pH-Solubility Profile : Prepare buffered solutions (pH 2–12) and measure solubility via nephelometry or HPLC.
- Thermodynamic Analysis : Calculate Gibbs free energy of dissolution (ΔG°sol) using the van’t Hoff equation to differentiate intrinsic solubility from kinetic effects .
- Co-solvent Studies : Evaluate solubility enhancers (e.g., cyclodextrins) for pharmaceutical applications .
Q. What experimental strategies are recommended to assess the compound’s stability under varying pH and temperature conditions?
Q. How can researchers address contradictions in reported biological activities of this compound across studies?
Discrepancies may arise from assay variability (e.g., cell type, concentration range). Mitigation strategies include:
- Dose-Response Validation : Test activity across 5-log concentrations (1 nM–100 µM) in ≥3 independent experiments.
- Target Engagement Assays : Use CRISPR-edited cell lines to confirm specificity (e.g., mGlu receptor knockdown for neuroactivity studies ).
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile data from heterogeneous studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
